2-Methoxycarbonylphenyl beta-D-glucopyranoside
Overview
Description
Total Synthesis of Indole Derivative
The synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a C-glycoside with cytotoxic activity, was achieved through a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate. Key steps included a Sonogashira coupling and a CuI-mediated indole formation. However, the NMR data for the synthetic compound differed from the natural product, suggesting a need for structural revision of the natural product to possibly include an alternate carbohydrate substituent .
Stereospecific Synthesis and Conformation Analysis
Stereospecific synthesis of deuterio methyl glucopyranosides was performed to study their side chain conformations. NMR studies indicated that the 2,6-diamino-2,6-dideoxyglucopyranosides predominantly adopt the gt conformation, while the 2-amino-2-deoxy glucopyranosides exist as a mixture of gg and gt conformers. This research provides insight into the conformational preferences of these sugar derivatives .
Crystal Structure of Acetamido Derivative
The crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined using X-ray diffraction. The compound crystallizes in the hexagonal space group P65, with an intermolecular hydrogen bond observed between the amido hydrogen and the carbonyl oxygen of the acetamido group in another molecule. This study contributes to the understanding of intermolecular interactions in such compounds .
Crystal Structure of a Natural β-D-glucosylflavone
A natural β-D-glucosylflavone isolated from Argemone mexicana Linn. was analyzed for its crystal structure. The compound crystallizes in the monoclinic space group C2, with the glucose moiety nearly perpendicular to the benzopyran ring system. The structure is stabilized by hydrogen bonds and C-H…π and π-π interactions, which are crucial for the stability and properties of the compound .
Modified Oligosaccharide for Protein Interaction Studies
Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside was synthesized to study carbohydrate-protein interactions. This modified oligosaccharide competitively inhibits the hydrolysis of p-nitrophenyl alpha-maltotrioside by porcine alpha-amylase, demonstrating its potential as a tool for probing multisite protein interactions .
Properties of 2-Aminoethyl β-D-glucopyranoside
The synthesis and hydrolysis rates of 2-aminoethyl β-D-glucopyranoside were investigated. The hydrolysis rates at various temperatures and the calculated activation energy provide insights into the chemical stability and reactivity of this compound. The hydrolysis rate is slightly lower than that of ethyl β-D-glucopyranoside but significantly higher than that of methyl 2-amino-2-deoxy-β-D-glucopyranoside, indicating the influence of the aminoethyl group on the compound's properties .
Scientific Research Applications
Colorimetric Assays in Clinical Chemistry
2-Methoxycarbonylphenyl derivatives, specifically 2-methoxy-4-(2'-nitrovinyl)-phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, have been used in colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine. This method provides a reliable alternative to established assays, offering simplicity and the potential for automation in clinical chemistry laboratories (Yuen et al., 1982).
Liquid Crystalline Behavior Studies
In the field of material science, derivatives of beta-D-glucopyranosides, such as 4-alkoxyphenyl beta-D-glucopyranosides, have been studied for their liquid crystalline properties. These studies, focusing on different alkoxy substituents, contribute to understanding the behavior of these compounds in various phases and their potential applications in creating new materials (Smits et al., 1997).
Glycosylation Potential in Biocatalysis
Research in biocatalysis has explored the use of enzymes like cellobiose phosphorylase for the synthesis of various beta-glucosides, including compounds like octyl beta-D-glucopyranoside. This area of study is significant for the development of new methods in the synthesis of bioactive compounds and understanding enzyme behavior in different solvents (Winter et al., 2015).
Exploration of Novel Compounds in Phytochemistry
The study of plant-derived compounds has led to the isolation of various glucopyranoside derivatives with potential medicinal properties. For example, research on the fruit of anise isolated new compounds like 3-hydroxyanethole beta-D-glucopyranoside and 3-hydroxyestragole beta-D-glucopyranoside, contributing to our understanding of natural product chemistry and potential therapeutic applications (Fujimatu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3/t9-,10-,11+,12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIQNFPVXNOBV-YGEZULPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428813 | |
Record name | ZINC05234420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonylphenyl beta-D-glucopyranoside | |
CAS RN |
10019-60-0 | |
Record name | Methyl 2-O-β-D-glucopyranosylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10019-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZINC05234420 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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